![molecular formula C18H28N2O2 B3244745 Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester CAS No. 163271-07-6](/img/structure/B3244745.png)
Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
Overview
Description
Biological Activity
Carbamic acid derivatives, particularly those containing piperidine moieties, have garnered significant interest in pharmaceutical research due to their diverse biological activities. The compound in focus, Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester , exhibits a range of biological effects, primarily as an inhibitor of serine proteases and potential therapeutic agent in various conditions.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperidine ring attached to a carbamate functional group. Its molecular formula is with a molecular weight of approximately 280.38 g/mol. The structural features contribute to its biological activity and interaction with biological targets.
Research indicates that compounds similar to this carbamate can act as inhibitors of serine proteases such as matriptase and hepsin. These enzymes are implicated in various physiological processes, including cell signaling and tissue remodeling. The inhibition of these proteases can lead to significant therapeutic effects in conditions such as cancer and fibrosis.
Inhibition Potency
In a study evaluating piperidine-based carbamates, the compound displayed potent inhibitory activity against matriptase and hepsin with IC50 values reported at 8 nM and 2 nM, respectively . The structure-activity relationship (SAR) analyses revealed that modifications to the piperidine ring and the addition of specific substituents can enhance or diminish inhibitory potency.
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Biological Activity | Target | IC50 Value |
---|---|---|
Serine Protease Inhibition | Matriptase | 2 nM |
Serine Protease Inhibition | Hepsin | 8 nM |
Serine Protease Inhibition | HGFA | 14 μM |
Case Studies and Research Findings
- Piperidine Carbamate Inhibitors : A series of studies have focused on the synthesis and evaluation of piperidine carbamate inhibitors targeting serine proteases. These studies demonstrated that specific structural modifications could significantly enhance biological activity .
- Behavioral Studies : Additional research has shown that similar piperidine derivatives can influence endocannabinoid levels in the brain, suggesting potential applications in neuropharmacology . The modulation of these pathways indicates a broader scope for therapeutic applications beyond protease inhibition.
- Membrane Interaction Studies : Investigations into the effects of related compounds on phospholipid bilayers indicated that these carbamates could alter membrane fluidity, which may have implications for their pharmacological effects .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this carbamic acid derivative is in medicinal chemistry. The compound exhibits potential therapeutic effects due to its structural features that can interact with biological targets.
Key Applications in Medicinal Chemistry:
- Neuropharmacology : The compound's piperidine structure suggests potential use as a central nervous system agent. It may act on neurotransmitter systems, particularly in the modulation of acetylcholine receptors.
- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant properties, potentially making this ester a candidate for further investigation in treating mood disorders.
- Analgesic Effects : Due to its piperidinyl moiety, there is potential for analgesic applications, similar to other known piperidine derivatives.
Agricultural Applications
Carbamic acid derivatives are often explored for their potential as pesticides or herbicides. The ester form of this compound may contribute to:
- Insecticidal Properties : Preliminary studies suggest that such compounds can disrupt the nervous systems of pests, thereby serving as effective insecticides.
- Fungicidal Activity : The compound may also possess antifungal properties, making it useful in protecting crops from fungal infections.
Material Science
In material science, carbamic acid derivatives are being studied for their role in developing new materials:
- Polymer Chemistry : The compound can be utilized in synthesizing polyurethanes or other polymeric materials due to its ability to form strong bonds with isocyanates.
- Coatings and Adhesives : Its chemical structure allows it to be incorporated into formulations for coatings and adhesives that require durability and resistance to environmental factors.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of carbamic acid derivatives:
-
Neuropharmacological Studies :
- A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives for their effects on serotonin receptors, indicating that modifications could enhance binding affinity and therapeutic efficacy.
-
Agricultural Efficacy Trials :
- Research conducted by agricultural scientists demonstrated that certain carbamate esters exhibited significant insecticidal activity against common pests like aphids and beetles, leading to improved crop yields.
-
Material Development Research :
- A recent paper presented at a materials science conference detailed the synthesis of polyurethane foams using carbamic acid derivatives, noting improvements in mechanical properties and thermal stability compared to traditional formulations.
Q & A
Basic Research Questions
Q. How can synthetic routes for this carbamate derivative be designed, and what steps require optimization?
The synthesis involves constructing the 4-methyl-1-(phenylmethyl)piperidine core, followed by Boc protection of the amine. Key steps include:
- Core formation : Alkylation of piperidine derivatives with benzyl halides to introduce the phenylmethyl group at the 1-position.
- Methylation : Selective methylation at the 4-position using methyl iodide under basic conditions.
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the secondary amine .
- Critical optimization : Reaction temperature and solvent polarity significantly impact the Boc protection yield. For example, using THF at 0–5°C minimizes side reactions like hydrolysis .
Q. What analytical methods are most reliable for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, Boc tert-butyl protons at δ 1.4 ppm) .
- Mass spectrometry : HR-ESI-Orbitrap/MS provides exact mass verification (e.g., calculated m/z for C₂₂H₃₄N₂O₂: 358.262; experimental: 358.261) .
- X-ray crystallography : Resolves stereochemistry for chiral intermediates, though crystallization may require co-solvents like hexane/ethyl acetate .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Hydrolysis susceptibility : The Boc group hydrolyzes under acidic conditions (pH < 3) or prolonged exposure to moisture, releasing CO₂ and the free amine. Stability studies in buffered solutions (pH 5–8) show <5% degradation over 24 hours at 25°C .
- Thermal stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis .
Advanced Research Questions
Q. What strategies enhance stereoselectivity in synthesizing chiral intermediates?
- Enzymatic reduction : Use ketoreductases (KREDs) for asymmetric reduction of ketone precursors. For example, evolved KRED mutants achieve >99% enantiomeric excess (ee) at 200 g/L substrate loading in water/isopropanol .
- Chemical reduction : NaBH₄ in halogenated solvent/alcohol mixtures at –15°C to 0°C yields diastereomeric ratios >98:2 .
- Computational guidance : Molecular docking predicts enzyme-substrate interactions to optimize mutant KRED libraries for higher stereoselectivity .
Q. How can enzymatic catalysis improve scalability for pharmaceutical intermediates?
- Single-stage fermentation-bioreduction : Rhodococcus erythropolis cells reduce ketones to chiral alcohols with >95% yield and 99.4% ee at 10 g/L substrate input .
- Mutant engineering : Directed evolution of KREDs (via ProSAR libraries) enhances activity and tolerance to high substrate concentrations (up to 60 g/L) .
Q. What computational tools predict the compound’s physicochemical properties and reactivity?
- Density Functional Theory (DFT) : Calculates pKa (~8.65) and solubility parameters, aiding solvent selection for recrystallization .
- Molecular dynamics (MD) : Simulates hydrolysis pathways under acidic conditions, identifying transition states for Boc cleavage .
Q. Data Contradictions and Resolution
Discrepancies in reported diastereoselectivity for NaBH₄ reductions
- vs. 4 : reports undesired diastereomer formation with NaBH₄, while achieves >98% purity.
- Resolution : The solvent system (e.g., CH₂Cl₂/MeOH vs. THF/EtOH) and temperature (–15°C vs. 25°C) critically influence selectivity. Lower temperatures favor kinetic control .
Conflicting hydrolysis rates in aqueous vs. organic media
- vs. 7 : Hydrolysis is rapid in water (t½ = 2 hours) but negligible in anhydrous DMF.
- Resolution : Additives like molecular sieves (3Å) in DMF suppress water-mediated degradation during Boc protection .
Q. Methodological Recommendations
- Synthesis : Prioritize enzymatic reduction for scalable, stereoselective production .
- Characterization : Combine HR-MS with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the piperidine region .
- Stability testing : Use accelerated stability protocols (40°C/75% RH) to predict shelf-life under storage conditions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Carbamic acid, N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester
- Synonyms: tert-Butyl (1-benzyl-4-methylpiperidin-4-yl)carbamate
- CAS No.: 163271-07-6
- Molecular Formula : C₁₈H₂₈N₂O₂
- Molecular Weight : 304.43 g/mol
- Key Structural Features :
- A piperidine ring substituted with a methyl group and a benzyl group at position 2.
- A tert-butyl carbamate (-NHCO₂tBu) group attached to the piperidine nitrogen.
- Physicochemical Properties :
The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Table 1: Structural and Functional Comparisons
Key Comparative Analyses :
Heterocyclic substituents (e.g., pyrrolopyridine in CAS 320366-57-2) enhance π-π stacking and hydrogen-bonding capabilities, critical for targeting enzymes or receptors .
Sulfonyl and thienyl groups (CAS 943321-42-4) add steric bulk and polarity, which may improve metabolic stability but reduce oral bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis likely follows standard Boc-protection strategies, while pyrrolopyridine derivatives (e.g., CAS 320366-57-2) require multi-step heterocyclic syntheses, increasing complexity .
Biological Applications :
- The target compound’s piperidine-carbamate scaffold is common in CNS drug intermediates (e.g., dopamine receptor modulators).
- Fluorinated analogs (CAS 779339-09-2) are explored for enhanced blood-brain barrier penetration .
- Pyrrolopyridine derivatives (CAS 320366-57-2) show promise in kinase inhibitor development due to their planar aromatic systems .
Research Findings and Trends
- Medicinal Chemistry : Piperidine-carbamates are privileged scaffolds in drug discovery. Modifications like fluorination (CAS 779339-09-2) or heterocyclic additions (CAS 320366-57-2) are strategies to optimize potency and ADME properties .
- Stability Studies : The tert-butyl carbamate group in the target compound is stable under basic conditions but cleaved under acidic conditions, a property exploited in prodrug design .
Properties
IUPAC Name |
tert-butyl N-(1-benzyl-4-methylpiperidin-4-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)19-18(4)10-12-20(13-11-18)14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRKIGJMYZVIAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153142 | |
Record name | 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163271-07-6 | |
Record name | 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163271-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[4-methyl-1-(phenylmethyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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